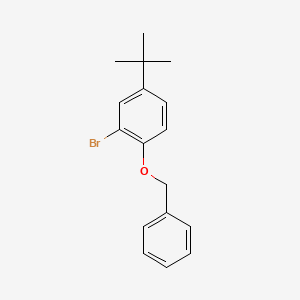

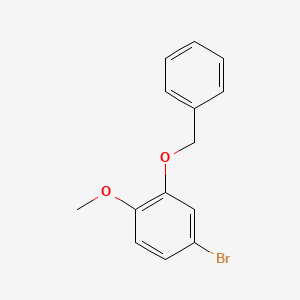

1-Benzyloxy-2-bromo-4-t-butylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyloxy-2-bromo-4-t-butylbenzene is a useful research compound. Its molecular formula is C17H19BrO and its molecular weight is 319.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Lithium-Bromine Exchange Reactions

The reaction of 1-benzyloxy-2-bromo-4-t-butylbenzene with lithium compounds, like n-BuLi and t-BuLi, has been studied for its potential in lithium-bromine exchange reactions. This process is influenced by solvents and can lead to the formation of various byproducts, highlighting the chemical's utility in organic synthesis (Bailey, Luderer, & Jordan, 2006).

2. Catalysis in Fragrance Synthesis

This compound has been utilized in catalytic processes involving Pd(OAc)2 and P(t-Bu)3 for the synthesis of floral fragrances. This showcases its relevance in fragrance production, offering avenues for creating various aromatic compounds (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

3. Green Synthesis Applications

A study demonstrated the use of this compound in a KHSO4-catalyzed synthesis process under solvent-free conditions. This approach is notable for its environmental friendliness and efficiency, contributing to greener chemical synthesis methodologies (Joshi, Suresh, & Adimurthy, 2013).

4. Electrophosphorescent Intermediate Synthesis

The compound has been used in synthesizing electrophosphorescent intermediates, particularly in the creation of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene. This application is significant in the field of organic electronics and phosphorescent materials (Kong-qiang, 2005).

5. Ultrasound-Assisted Organic Synthesis

The preparation of 1-butoxy-4-nitrobenzene using this compound under ultrasound-assisted conditions has been researched. This highlights its role in facilitating enhanced reaction rates and yields in organic synthesis (Harikumar & Rajendran, 2014).

6. Intermediate in Bioisosteric Analogue Synthesis

Its usage in synthesizing intermediates for bioisosteric analogues, as seen in the preparation of hydroxy-4-methoxytricyclo compounds, is another application. This contributes to the development of pharmaceuticals and complex organic molecules (Shishov et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Benzyloxy-2-bromo-4-t-butylbenzene is the benzylic position of the benzene ring . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

this compound undergoes reactions at the benzylic position . This involves a free radical reaction where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the free radical bromination, nucleophilic substitution, and oxidation . The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium .

Pharmacokinetics

The compound’s reactivity suggests that it may be metabolized through oxidative pathways .

Result of Action

The result of the action of this compound is the formation of a brominated compound at the benzylic position . This can lead to changes in the chemical properties of the benzene ring, potentially influencing its reactivity and interactions with other molecules.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52458-11-4 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)